molecular formula C8H9Cl2NO B13288402 4-(1-Aminoethyl)-2,6-dichlorophenol

4-(1-Aminoethyl)-2,6-dichlorophenol

Cat. No.: B13288402
M. Wt: 206.07 g/mol
InChI Key: PMJBFUMHAPWEDP-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2,6-dichlorophenol is an organic compound with a phenolic structure substituted with an aminoethyl group and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2,6-dichlorophenol typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichlorophenol.

    Aminoethylation: The 2,6-dichlorophenol undergoes a reaction with ethyleneimine or a similar reagent to introduce the aminoethyl group at the para position relative to the hydroxyl group.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.

    Catalysts: Catalysts may be used to enhance the reaction rate and yield.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2,6-dichlorophenol can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4-(1-Aminoethyl)-2,6-dichlorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(1-Aminoethyl)-2,6-dichlorophenol exerts its effects involves:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It may affect signaling pathways, metabolic processes, and other cellular functions by binding to specific molecular targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminoethyl)phenol: Similar structure but lacks the chlorine atoms.

    2,6-Dichlorophenol: Similar structure but lacks the aminoethyl group.

    4-Aminophenol: Similar structure but lacks both the chlorine atoms and the aminoethyl group.

Uniqueness

4-(1-Aminoethyl)-2,6-dichlorophenol is unique due to the presence of both the aminoethyl group and the chlorine atoms, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

4-(1-aminoethyl)-2,6-dichlorophenol

InChI

InChI=1S/C8H9Cl2NO/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-4,12H,11H2,1H3

InChI Key

PMJBFUMHAPWEDP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)Cl)O)Cl)N

Origin of Product

United States

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